molecular formula C8H3BrF4O B1447816 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde CAS No. 1428234-81-4

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1447816
CAS No.: 1428234-81-4
M. Wt: 271.01 g/mol
InChI Key: RCOWGTKGKUWTDH-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is a halogenated benzaldehyde derivative featuring bromo (Br), fluoro (F), and trifluoromethyl (CF₃) substituents at positions 2, 6, and 3, respectively, on the aromatic ring. Its molecular formula is C₈H₃BrF₄O, with a molar mass of 270.9 g/mol. The electron-withdrawing nature of its substituents enhances the electrophilicity of the aldehyde group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and nucleophilic substitutions.

Properties

IUPAC Name

2-bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-7-4(3-14)6(10)2-1-5(7)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOWGTKGKUWTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238259
Record name 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428234-81-4
Record name 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428234-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Bromo-6-fluorobenzotrifluoride is the primary intermediate used for formylation.
  • The trifluoromethyl group is typically introduced prior to bromination and fluorination steps or is already present in the starting material.

Formylation Reaction

  • The formylation to introduce the aldehyde group is commonly performed via electrophilic aromatic substitution reactions.
  • Typical reagents include strong Lewis acids or acid catalysts such as aluminum chloride (AlCl3) or other Friedel-Crafts formylation agents.
  • Reaction conditions often require controlled temperatures and solvents to optimize yield and selectivity.

Bromination and Fluorination

  • Bromination is usually carried out on the aromatic ring prior to or following the introduction of the trifluoromethyl group, depending on the synthetic route.
  • Fluorination can be achieved via selective halogen exchange or nucleophilic aromatic substitution, often catalyzed by antimony halides or other fluorinating agents.

Industrial Production Methods

Industrial-scale synthesis of this compound involves:

  • Large-scale bromination and fluorination processes using advanced chemical reactors.
  • Continuous flow reactors and automated systems to improve reaction control, safety, and scalability.
  • Purification techniques such as distillation and crystallization to ensure product purity.
  • Optimization of reaction parameters (temperature, pressure, catalyst loading) to maximize yield and minimize by-products.

Detailed Research Findings and Process Analysis

Hydrolysis and Selective Fluoridation of Intermediates

While direct literature on the specific preparation of this compound is limited, closely related compounds such as 2-(trifluoromethyl)benzaldehyde provide insights into the preparation of trifluoromethyl-substituted benzaldehydes.

  • The hydrolysis of 2-(trifluoromethyl)dichlorotoluene under the action of saturated monobasic fatty acids (C1-C4) and their alkali metal salts at elevated temperatures (150-190 °C) and moderate pressures (0.3-0.78 MPa) yields the corresponding benzaldehydes with high purity and yield.
  • Selective fluoridation of 2-(trifluoromethyl)dichlorotoluene using hydrogen fluoride catalyzed by antimony halides at 60-110 °C enhances the introduction of fluorine substituents with high selectivity.

Reaction Parameters and Optimization

Parameter Range / Conditions Notes
Temperature (hydrolysis) 150–190 °C Optimal 160–175 °C for best yield
Pressure (hydrolysis) 0.3–0.78 MPa Controlled to maintain reaction rate
Fatty acid used Formic, acetic, propionic, butyric acid Acetic acid preferred for cost and efficiency
Alkali metal salt used Sodium acetate, sodium formate Sodium acetate preferred
Molar ratios (acid : substrate) 2–20 times substrate 4–10 times preferred
Reaction time 1–30 hours Typically 3–4 hours for completion
Phase-transfer catalysts Quaternary ammonium salts (e.g., tetrabutylammonium bromide) Enhance reaction rate and selectivity

Summary of Preparation Methodology

Step No. Reaction Step Reagents/Conditions Outcome/Notes
1 Starting material preparation 2-bromo-6-fluorobenzotrifluoride Precursor with trifluoromethyl, bromine, fluorine substituents
2 Formylation Friedel-Crafts formylation with Lewis acid catalyst Introduction of aldehyde group at position 3
3 Bromination (if not pre-installed) Brominating agents under controlled conditions Installation of bromine substituent
4 Fluorination Selective fluoridation with HF and antimony halides Installation of fluorine substituent
5 Purification Distillation, crystallization High purity product

Notes on Reaction Challenges and Considerations

  • The presence of electron-withdrawing groups (trifluoromethyl, fluorine) affects the reactivity of the aromatic ring, necessitating careful control of reaction conditions.
  • Bromination selectivity is critical to avoid polysubstitution or undesired positional isomers.
  • Handling of corrosive reagents such as hydrogen fluoride and Lewis acids requires specialized equipment and safety protocols.
  • Industrial processes prioritize minimizing waste and environmental impact, favoring catalytic and continuous flow approaches.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid.

    Reduction: 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique electronic properties.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its target sites.

Comparison with Similar Compounds

Key Observations:

Electrophilicity : The trifluoromethyl group in the target compound intensifies ring deactivation compared to analogues with methyl (CH₃) or methoxy (OCH₃) groups . This enhances the aldehyde’s susceptibility to nucleophilic attack.

Polarity and Solubility : Compounds with hydroxyl (OH) or methoxy groups (e.g., ) exhibit higher polarity and aqueous solubility, whereas the target compound’s CF₃ group increases hydrophobicity.

Thermal and Stability Profiles

  • Melting Points: While direct data for the target compound is unavailable, analogues like 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde (mp 91–93°C) suggest that trifluoromethyl groups elevate melting points compared to non-fluorinated derivatives.
  • Stability : The CF₃ group may stabilize the compound against oxidation, whereas hydroxyl-containing derivatives (e.g., ) are prone to decomposition under acidic conditions.

Biological Activity

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by its unique combination of bromine, fluorine, and trifluoromethyl substituents. This molecular structure contributes to its reactivity and potential biological activities, making it a valuable compound in medicinal chemistry and organic synthesis. The compound's biological activity has been explored in various contexts, including its role as an intermediate in drug development and its potential therapeutic applications.

  • Molecular Formula : C8H4BrF4O
  • Molecular Weight : 291.02 g/mol
  • Physical State : Solid at room temperature
  • Storage Conditions : Should be stored under controlled conditions to maintain stability

The biological activity of this compound is largely influenced by its structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may facilitate interaction with biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through non-covalent interactions, affecting metabolic pathways.
  • Receptor Modulation : It may act on receptors, altering signaling pathways and physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInvestigated for efficacy against bacterial strains
AnticancerPotential inhibition of cancer cell growth
Imaging ApplicationsDevelopment of fluorescent probes

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of halogenated benzaldehydes, this compound was shown to inhibit the growth of specific cancer cell lines. The mechanism involved interference with cell cycle progression and induction of apoptosis. The compound's efficacy was compared with non-halogenated analogs, demonstrating significantly enhanced activity due to the presence of fluorine and bromine substituents.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of various substituted benzaldehydes, including this compound. Results indicated that the compound exhibited notable activity against Gram-positive bacteria, suggesting a potential role as a lead compound in antibiotic development .

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde?

  • Answer: The compound is synthesized via bromination and fluorination of benzaldehyde derivatives. A common route involves formylation of 2-bromo-6-fluorobenzotrifluoride using reagents like POCl₃/DMF (Vilsmeier-Haack reaction) under controlled temperatures (0–50°C). Catalysts such as Lewis acids (e.g., AlCl₃) optimize yield, while solvents like dichloromethane or THF are selected for solubility. Post-synthesis purification employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer:

  • ¹H/¹³C/¹⁹F NMR : Confirms substituent positions (e.g., aldehyde proton at δ ~10 ppm, CF₃ group at δ ~110 ppm in ¹³C) .
  • IR Spectroscopy : Identifies aldehyde C=O stretch (~1700 cm⁻¹) and C-F/C-Br vibrations .
  • Mass Spectrometry : Validates molecular weight (291.02 g/mol) via ESI-MS or EI-MS .

Q. What are the primary applications in medicinal chemistry?

  • Answer: The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its trifluoromethyl group enhances metabolic stability, while bromine enables Suzuki-Miyaura cross-coupling to introduce pharmacophores. Recent studies highlight its use in fluorescent probes for cellular imaging .

Advanced Questions

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

  • Answer: The electron-withdrawing trifluoromethyl (-CF₃) and fluorine groups activate the aromatic ring for electrophilic substitution but deactivate it toward nucleophilic attack. Bromine at the ortho position facilitates nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃/DMF). DFT calculations reveal localized LUMO regions near bromine, guiding nucleophile targeting .

Q. How can competing pathways be minimized during formylation?

  • Answer: Competing over-oxidation or side substitutions are mitigated by:

  • Stoichiometric Control : Limiting formylating agents (e.g., DMF) to 1.2 equivalents.
  • Temperature Modulation : Maintaining 0–5°C to suppress side reactions.
  • Catalyst Selection : Using Vilsmeier-Haack reagent (POCl₃/DMF) for regioselectivity.
    In situ monitoring via IR or GC-MS ensures reaction progress .

Q. What computational methods predict regioselectivity in cross-coupling reactions?

  • Answer:

  • DFT Calculations : Model Fukui indices to identify electrophilic sites (e.g., C-Br for Suzuki couplings).
  • Solvent Modeling : COSMO-RS predicts solvent effects on Pd-catalyzed reactions.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives .

Comparative Analysis Table

CompoundSubstituentsReactivity NotesReference
This compoundBr (C2), F (C6), CF₃ (C3)High electrophilicity at C2; SNAr at Br
2-Fluoro-6-(trifluoromethyl)benzaldehydeF (C2), CF₃ (C6)Lower reactivity due to absence of Br
3-Bromo-5-(trifluoromethyl)benzaldehydeBr (C3), CF₃ (C5)Altered regioselectivity in couplings

Contradiction Resolution

  • Discrepancy in Molecular Weight : reports 291.02 g/mol, while CAS lists 271.01 g/mol. This arises from isotopic variations or calculation methods. Researchers should verify via high-resolution mass spectrometry .

Methodological Guidance

  • Synthesis Optimization : Vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents (polar aprotic vs. ethers), and temperatures. Use DoE (Design of Experiments) for parameter screening.
  • Data Analysis : Employ HPLC with UV detection (λ = 254 nm) to quantify reaction purity. Pair with NMR for structural validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
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2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

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